N-(4-Iodo-3-nitrophenyl)acetamide
Overview
Description
N-(4-Iodo-3-nitrophenyl)acetamide is an organic compound with the molecular formula C8H7IN2O3 and a molecular weight of 306.06 g/mol . It is characterized by the presence of an iodine atom and a nitro group attached to a phenyl ring, which is further connected to an acetamide group. This compound is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Iodo-3-nitrophenyl)acetamide typically involves the nitration of 4-iodoaniline followed by acetylation. The nitration process introduces a nitro group to the aromatic ring, and the subsequent acetylation forms the acetamide group. The reaction conditions often include the use of concentrated nitric acid and acetic anhydride under controlled temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents like nitric acid and acetic anhydride .
Chemical Reactions Analysis
Types of Reactions
N-(4-Iodo-3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation, although specific conditions and products depend on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed
Substitution: Products depend on the substituent introduced, such as azides or nitriles.
Reduction: The major product is N-(4-Amino-3-nitrophenyl)acetamide.
Oxidation: Products vary based on the extent of oxidation and the specific conditions used.
Scientific Research Applications
N-(4-Iodo-3-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, including its role as a precursor for drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Iodo-3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine atom can facilitate binding to certain proteins or enzymes. These interactions can modulate biological pathways, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromo-3-nitrophenyl)acetamide
- N-(4-Chloro-3-nitrophenyl)acetamide
- N-(4-Fluoro-3-nitrophenyl)acetamide
Uniqueness
N-(4-Iodo-3-nitrophenyl)acetamide is unique due to the presence of the iodine atom, which can enhance its reactivity and binding affinity in certain chemical and biological contexts. This makes it particularly valuable in research applications where specific interactions with iodine are required .
Properties
IUPAC Name |
N-(4-iodo-3-nitrophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2O3/c1-5(12)10-6-2-3-7(9)8(4-6)11(13)14/h2-4H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVJZYIQPHDYMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584821 | |
Record name | N-(4-Iodo-3-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861523-55-9 | |
Record name | N-(4-Iodo-3-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 861523-55-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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